

Synthesis and Characterization of N-Acetyl mesalazine-13C6: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-Acetyl mesalazine-13C6*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Acetyl mesalazine-13C6**, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of mesalazine (5-aminosalicylic acid). Given the scarcity of published literature on the specific synthesis of this isotopically labeled compound, this guide outlines a plausible and scientifically sound synthetic pathway and details the expected characterization methodologies and data.

Introduction

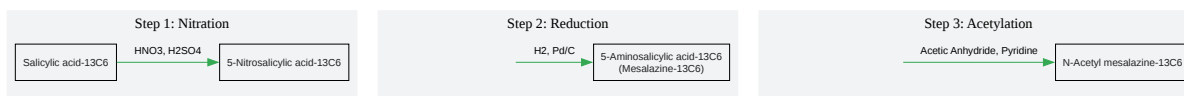
N-Acetyl mesalazine is the primary metabolite of mesalazine, an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease.[1] The use of stable isotope-labeled analogues, such as **N-Acetyl mesalazine-13C6**, is indispensable for accurate quantification of the analyte in biological matrices by mass spectrometry, mitigating matrix effects and improving analytical precision.[2] This guide details a proposed synthetic route starting from a commercially available 13C-labeled precursor and outlines the analytical techniques for structural confirmation and purity assessment.

Proposed Synthesis of N-Acetyl mesalazine-13C6

The proposed synthesis is a multi-step process commencing with a suitable 13C6-labeled benzene derivative, followed by nitration, reduction, and subsequent acetylation to yield the final product.

Synthetic Pathway

The overall synthetic scheme is depicted below:



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Caption: Proposed multi-step synthesis of **N-Acetyl mesalazine-13C6**.

Experimental Protocols

Step 1: Synthesis of 5-Nitrosalicylic acid-13C6

A common method for the nitration of salicylic acid is employed.[3]

- Materials: Salicylic acid-13C6, fuming nitric acid, concentrated sulfuric acid.
- Procedure:
 - Salicylic acid-13C6 is slowly added to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.
 - The reaction mixture is stirred at low temperature for several hours until the reaction is complete (monitored by TLC).
 - The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 5-Nitrosalicylic acid-13C6.

Step 2: Synthesis of 5-Aminosalicylic acid-13C6 (Mesalazine-13C6)

The nitro group is reduced to an amine.[4]

- Materials: 5-Nitrosalicylic acid-13C6, Palladium on carbon (10% Pd/C), Hydrogen gas, Ethanol.
- Procedure:
 - 5-Nitrosalicylic acid-13C6 is dissolved in ethanol in a hydrogenation vessel.
 - A catalytic amount of 10% Pd/C is added to the solution.
 - The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.
 - The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 5-Aminosalicylic acid-13C6.

Step 3: Synthesis of **N-Acetyl mesalazine-13C6**

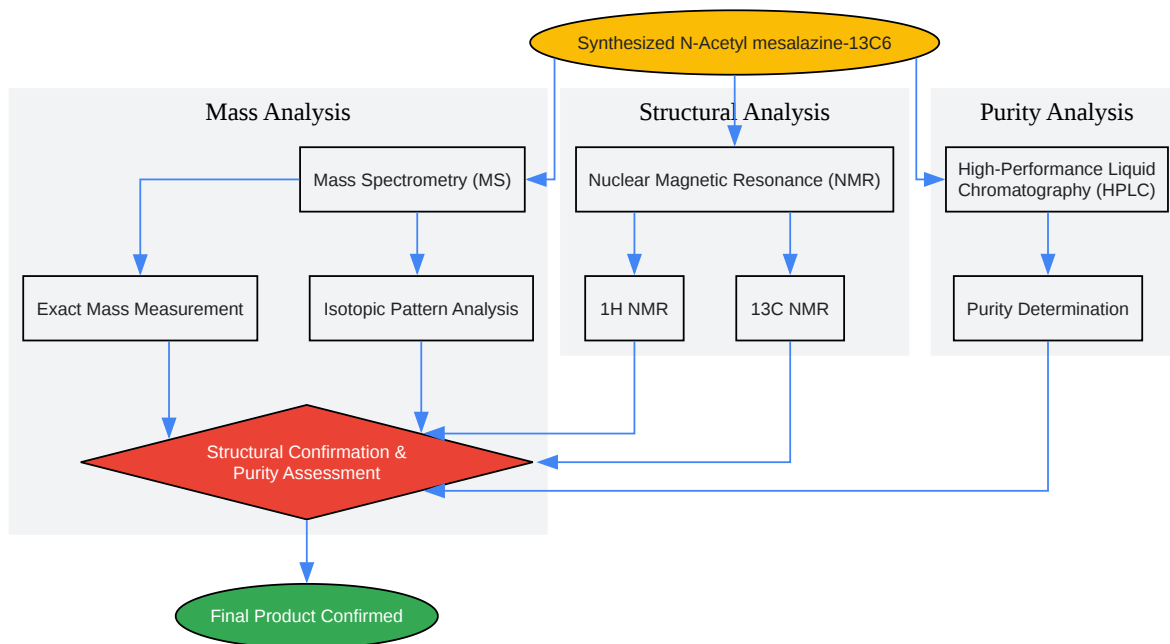
The final acetylation step yields the target compound.

- Materials: 5-Aminosalicylic acid-13C6, Acetic anhydride, Pyridine.
- Procedure:
 - 5-Aminosalicylic acid-13C6 is dissolved in pyridine.
 - Acetic anhydride is added dropwise to the solution at room temperature.
 - The reaction mixture is stirred for several hours until completion (monitored by TLC).
 - The solvent is removed under vacuum, and the residue is purified by recrystallization or column chromatography to afford **N-Acetyl mesalazine-13C6**.

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **N-Acetyl mesalazine-13C6**.

Characterization Workflow



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Caption: Workflow for the characterization of **N-Acetyl mesalazine-13C6**.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement.

- Expected Data: The [M-H]⁻ ion is typically observed in negative ion mode electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure. Both ¹H and ¹³C NMR spectra should be acquired.

- **¹H NMR:** The proton NMR spectrum is expected to be similar to that of unlabeled N-Acetyl mesalazine, with minor shifts possible due to the isotopic labeling.
- **¹³C NMR:** The ¹³C NMR spectrum will be significantly different from the unlabeled compound due to the presence of ¹³C-¹³C coupling. This will result in complex splitting patterns for the aromatic carbons, providing definitive evidence of ¹³C₆ labeling.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would be appropriate.

Data Presentation

The following tables summarize the expected quantitative data for **N-Acetyl mesalazine-¹³C₆**.

Table 1: Expected Mass Spectrometry Data

Parameter	Expected Value
Chemical Formula	¹³ C ₆ C ₃ H ₉ NO ₄
Monoisotopic Mass	201.0734 g/mol
[M-H] ⁻ Ion (Negative Mode)	200.0661 m/z

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.2	s	1H	-COOH
~8.0	d	1H	Ar-H
~7.7	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~2.1	s	3H	-COCH ₃

Note: Chemical shifts are approximate and based on the unlabeled compound. Actual shifts may vary slightly.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)	Assignment	Expected Multiplicity (due to ¹³ C- ¹³ C coupling)
~169.0	-C=O (amide)	Singlet
~168.0	-COOH	Singlet
~145.0	Ar-C-OH	Complex Multiplet
~133.0	Ar-C-NH	Complex Multiplet
~125.0	Ar-CH	Complex Multiplet
~120.0	Ar-CH	Complex Multiplet
~118.0	Ar-CH	Complex Multiplet
~115.0	Ar-C-COOH	Complex Multiplet
~24.0	-CH ₃	Singlet

Note: The aromatic region of the ¹³C NMR spectrum is expected to show complex splitting patterns due to one-bond and multi-bond ¹³C-¹³C coupling, which is a key indicator of successful labeling.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of **N-Acetyl mesalazine-¹³C₆**. The proposed synthetic route is based on established chemical transformations, and the detailed characterization workflow ensures the production of a high-quality, well-characterized stable isotope-labeled standard. This compound is an invaluable tool for researchers in drug metabolism and pharmacokinetics, enabling more accurate and reliable bioanalytical studies of mesalazine.

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